1-苯并咪唑-5-基-5-氧代戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

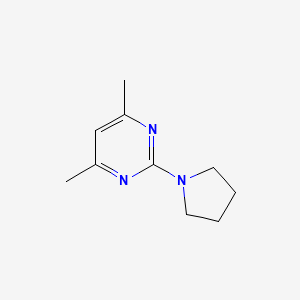

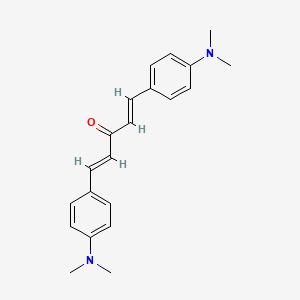

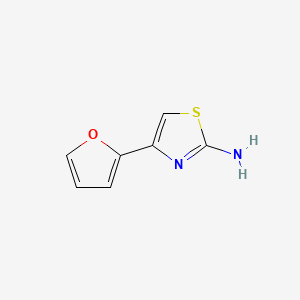

5-Benzoimidazol-1-yl-5-oxo-pentanoic acid is a compound that is structurally related to a class of substances designed to inhibit nitric oxide synthases (NOS). These compounds are of interest due to their potential therapeutic applications in conditions where the regulation of nitric oxide (NO) is beneficial, such as in inflammatory diseases, cancer, and neurodegenerative disorders.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid and its nitro analogue have been synthesized from 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester, which was treated with imidazoles and triazoles under basic conditions. Subsequent acidolytic deprotection yielded the desired 2-amino-5-azolylpentanoic acids . Another related synthesis involved the reaction of 3-(1H-benzoimidazol-2-yl)-4-hydroxy-benzoic acid with benzoic acid hydrazides under microwave-accelerated solvent-free conditions to produce a series of 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an azole group, which is crucial for the inhibitory activity against NOS. The azole group in these molecules can be manipulated to change the potency and selectivity of the inhibitors. For example, the introduction of a nitrile group at the 2-position of the imidazole ring was achieved by reacting the 2-unsubstituted precursor with 1-cyano-4-dimethylaminopyridine .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to serve as prodrugs. S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid, for example, can be reduced to its amino analogue, which exhibits greater inhibition of NOS activity. This reduction suggests a potential for bioreductive activation, where the nitro compound could be converted to a more active inhibitor under hypoxic conditions, such as those found in solid tumors .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid are not detailed in the provided papers, the properties of related compounds suggest that these molecules are likely to be solid at room temperature and may require specific conditions for stability and reactivity. The presence of both hydrophilic (azolylpentanoic acid) and hydrophobic (benzoimidazole) components in the molecule suggests a degree of solubility in organic solvents, which is important for their potential use as pharmaceutical agents .

科学研究应用

蛋白质组学研究

1-苯并咪唑-5-基-5-氧代戊酸:被用于蛋白质组学研究,该研究领域涵盖蛋白质的大规模研究,包括其结构和功能 。该化合物的分子特性可被用来修饰蛋白质或肽,以研究它们在不同生理条件下的行为。这有助于理解蛋白质功能、蛋白质-蛋白质相互作用,以及确定潜在的治疗靶点。

药物化学

在药物化学中,该化合物可以作为合成更复杂分子时的前体或中间体 。它的苯并咪唑部分是药物中常见的结构单元,表明其在药物设计和发现中的潜在用途,特别是在针对各种疾病的全新治疗剂的开发方面。

农业化学

1-苯并咪唑-5-基-5-氧代戊酸在农业中的应用可能包括合成新型农用化学品 。它的结构可以帮助创建作为生长促进剂、除草剂或杀虫剂的化合物,从而有助于作物保护和产量提高。

工业应用

工业应用可能涉及在合成染料、颜料或其他需要苯并咪唑骨架的材料中使用该化合物 。它的化学结构可能有利于聚合物的生产,或作为某些类型化学反应中的催化剂。

环境科学

在环境科学中,1-苯并咪唑-5-基-5-氧代戊酸可用于与环境污染物相关的研究 。它可能参与有害物质降解的研究,或用于开发检测环境毒素的传感器。

生物化学和药理学

最后,在生物化学和药理学中,该化合物的作用可以扩展到酶抑制研究,或作为一种分子探针来了解生化途径 。它也可以作为药物动力学和药效学研究的一部分,以评估药物物质的吸收、分布、代谢和排泄 (ADME)。

作用机制

安全和危害

The safety data sheet (SDS) for 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid can be found online . It’s important to refer to this document for comprehensive safety and hazard information. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

属性

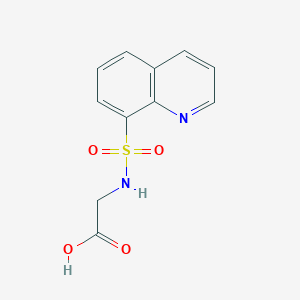

IUPAC Name |

5-(benzimidazol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(6-3-7-12(16)17)14-8-13-9-4-1-2-5-10(9)14/h1-2,4-5,8H,3,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYKMDQXONQYLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355607 |

Source

|

| Record name | 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402944-72-3 |

Source

|

| Record name | 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)